molecular formula C14H11BrO3 B14760123 6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde

6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde

Katalognummer: B14760123
Molekulargewicht: 307.14 g/mol
InChI-Schlüssel: ICQZFGMHVSOZTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde is an organic compound that features a benzyl ether group, a bromine atom, and a hydroxyl group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde typically involves the bromination of 6-(benzyloxy)-3-hydroxybenzaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The presence of the bromine atom and hydroxyl group allows it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and affect cellular processes, making it a valuable compound for studying biochemical mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-3-hydroxybenzaldehyde
  • 2-Bromo-4-hydroxybenzaldehyde

Uniqueness

6-(Benzyloxy)-2-bromo-3-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties

Eigenschaften

Molekularformel

C14H11BrO3

Molekulargewicht

307.14 g/mol

IUPAC-Name

2-bromo-3-hydroxy-6-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11BrO3/c15-14-11(8-16)13(7-6-12(14)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI-Schlüssel

ICQZFGMHVSOZTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.